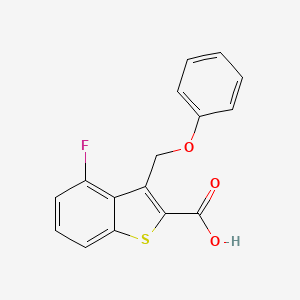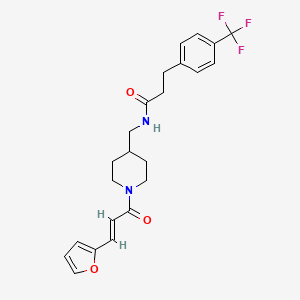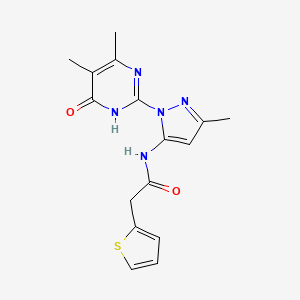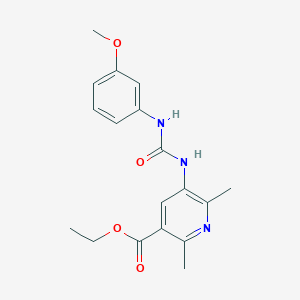![molecular formula C18H24N6 B2790266 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine CAS No. 2415522-70-0](/img/structure/B2790266.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in the proliferation and survival of cancer cells. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels and smooth muscle relaxation. Additionally, it has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has vasodilatory effects, improves cardiac function, and reduces inflammation. Additionally, it has neuroprotective effects, improves cognitive function, and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its potential therapeutic targets. Additionally, the development of new formulations and delivery methods can improve its solubility and stability, which can enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 6-cyclobutyl-4-(4-morpholinyl)-1,3-diazinane in the presence of sodium hydride. The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular diseases, it has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-10-14(2)22-18(21-13)24-8-6-23(7-9-24)17-11-16(19-12-20-17)15-4-3-5-15/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBRUUSQCTCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)



![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)


![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
